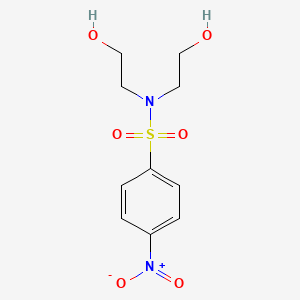

![molecular formula C23H19NO5 B2833427 3-(苯并[d]噁唑-2-基)-2-氧代-2H-香豆素-7-基环己烷羧酸酯 CAS No. 799776-15-1](/img/structure/B2833427.png)

3-(苯并[d]噁唑-2-基)-2-氧代-2H-香豆素-7-基环己烷羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate” is a derivative of benzoxazole . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves several steps. Initially, 2-(chloromethyl)-1H-benzo[d]imidazole (I) was synthesized by the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid . Benzo[d]oxazole-2-thiol (II) was synthesized by the reaction of a methanolic solution .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole moiety, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include the reaction of ortho phenylenediamine with chloroacetic acid and hydrochloric acid to produce 2-(chloromethyl)-1H-benzo[d]imidazole (I). This is followed by the reaction of a methanolic solution to produce Benzo[d]oxazole-2-thiol (II) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on the specific structure of the compound. For instance, oxazole is a stable liquid at room temperature with a boiling point of 69 °C .科学研究应用

3-杂芳基香豆素的简便合成

高等人(2021 年)的一项研究开发了一种经济且环保的方法来合成 3-杂芳基香豆素,其结构与所讨论的化合物相似。利用乙酸和甘油,这种方法简化了这些化合物的生产,这些化合物以其生物活性和在荧光涂料中的应用而闻名,同时最大程度地降低了催化剂成本和污染。该方法还成功地将反应温度降低至 80°C,表明了一种合成此类复杂分子的温和策略 (高等人,2021 年)。

苯并色酮的微波辅助环化

道等人(2018 年)描述了一种微波辅助环化工艺,用于合成 6H-苯并[c]色酮及其四氢类似物,展示了一种高效且快速的合成技术,可用于生产目标化合物的衍生物。该方法强调了微波辐射在促进温和碱性条件下环化的效用,为具有潜在化学和生物应用的各种苯并色酮结构提供了一条途径 (道等人,2018 年)。

氧化催化

舒尔平等人(1993 年)的研究探索了使用钒酸盐-吡嗪-2-羧酸体系催化环己烷和其他烷烃氧化生成烷基过氧化物和酚。虽然该研究没有直接涉及目标化合物,但它说明了涉及环己烷衍生物的化学转化的更广泛背景,可能与修改或理解类似结构的反应性有关 (舒尔平等人,1993 年)。

重排和氧化研究

村上一行人(2022 年)对 Mn(III) 催化的亚甲基双(环己烷-1,3-二酮)烯醇的需氧氧化进行了研究,导致复杂的苯并[c]色烯三酮。这项工作突出了氧化和重排过程获取高度官能化的环己烷衍生物的潜力,这可以为合成或改性 3-(苯并[d]恶唑-2-基)-2-氧代-2H-色烯-7-基环己烷羧酸酯等化合物提供方法 (村上一行人,2022 年)。

未来方向

The future directions for research on “3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate” and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications. Given their wide range of biological activities, benzoxazole derivatives may have potential as novel therapeutic agents for various diseases .

作用机制

Target of Action

The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in embryogenesis and tissue injury repair . Aberrant signaling of this receptor correlates with aggressive tumor growth and poor prognosis in cancer patients .

Mode of Action

The compound interacts with the c-Met receptor, specifically in the external region of the c-Met active site .

Biochemical Pathways

The inhibition of the c-Met receptor affects several downstream biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . By inhibiting the c-Met receptor, the compound can potentially disrupt these pathways and prevent the growth and spread of cancer cells .

Pharmacokinetics

Based on its structural similarity to other benzoxazole derivatives, it is likely to have good oral bioavailability

Result of Action

The result of the compound’s action is the inhibition of the c-Met receptor, leading to a disruption of downstream biochemical pathways . This can potentially lead to a decrease in cell proliferation, survival, and migration, thereby inhibiting the growth and spread of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the temperature

属性

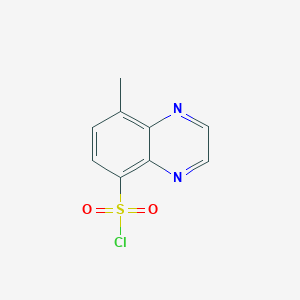

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] cyclohexanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)29-20(15)13-16)21-24-18-8-4-5-9-19(18)28-21/h4-5,8-14H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMQAHGQYLAPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

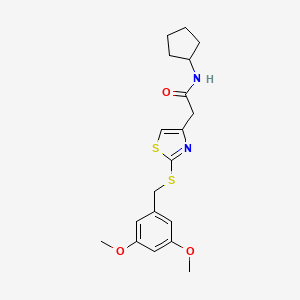

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

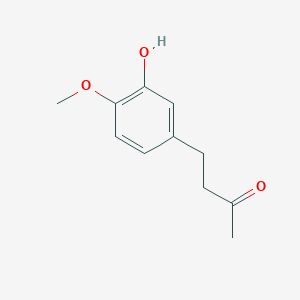

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)

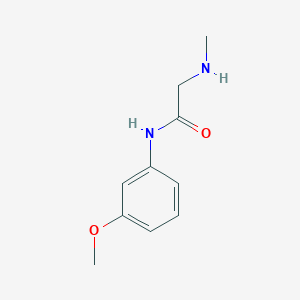

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine](/img/structure/B2833351.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)